4-((2-Fluorophenyl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Description
4-((2-Fluorophenyl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H12F2N4O3S and its molecular weight is 354.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
The compound has been explored in the realm of synthesis and antibacterial activities. Notably, derivatives of piperazine, which share a structural resemblance to 4-((2-Fluorophenyl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, have been designed and synthesized, demonstrating potential antibacterial properties. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has shown promising antibacterial activities against various pathogens, indicating the therapeutic potential of such compounds in combating bacterial infections (Wu Qi, 2014).
Herbicidal Applications
The chemical structure of this compound is similar to compounds used in the development of herbicidal sulfonylureas. Research has demonstrated that fluoro intermediates play a significant role in the synthesis of herbicidal compounds, providing insights into the potential agricultural applications of such chemicals. The study on new fluoro intermediates for herbicidal sulfonylureas highlights the importance of fluoro-substituted compounds in developing effective herbicides (G. Hamprecht et al., 1999).
Antiproliferative Agents
Compounds structurally related to this compound have been investigated for their antiproliferative effects, particularly in the context of cancer research. The design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, for instance, have shown significant antiproliferative activity against various cancer cell lines. This suggests the potential of such compounds in the development of new anticancer therapies (Dongjun Fu et al., 2017).
Neuropharmacological Research
The compound's structure is akin to molecules explored in neuropharmacology, particularly as ligands for serotonin receptors. Studies have shown that certain piperazinyl-phenyl derivatives exhibit high affinity and selectivity for serotonin 5-HT2A receptors, indicating potential applications in the treatment of neuropsychiatric disorders. This research avenue provides a foundation for understanding the neuropharmacological implications of compounds like this compound and their potential therapeutic applications (H. Wang et al., 2001).
Properties
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O3S/c15-10-7-17-14(18-8-10)20-6-5-19(9-13(20)21)24(22,23)12-4-2-1-3-11(12)16/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYALBLBWCWVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.